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Compound of Interest |

Compound Name: Acetaldehyde diethylacetal - d3
CAS No.: 92144-49-5
Cat. No.: B1147749

Get Quote

Executive Summary

Acetaldehyde diethyl acetal-d3 (1,1-diethoxyethane-2,2,2-d3) serves as a critical stable
isotope-labeled internal standard in metabolic profiling and pharmacokinetic studies. It is the
protected form of Acetaldehyde-d3, preventing volatility loss and polymerization during
analysis.

This technical guide provides a definitive reference for the characterization of this isotopologue.
Unlike standard spectral databases that list only the parent compound, this guide synthesizes
experimental data with isotopic shift logic to define the specific spectral signature of the d3-
variant. It details the suppression of scalar coupling in

H NMR, the multiplet splitting in
C NMR due to C-D coupling, and a validated synthesis protocol for laboratory preparation.

Chemical Identity & Structural Logic[1][2]

The d3-isotopologue differs from the parent compound by the substitution of the acetyl methyl
protons with deuterium. This modification dramatically alters the magnetic resonance signature,
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specifically at the acetal methine position.

Property Data
IUPAC Name 1,1-Diethoxyethane-2,2,2-d3
Common Name Acetaldehyde diethyl acetal-d3

105-57-7 (Parent); Isotopologue specific CAS

CAS Number _ _
varies by enrichment

Molecular Formula

Molecular Weight ~121.19 g/mol (vs 118.17 for parent)

Typically
Isotopic Enrichment
98 atom % D

Structural Visualization & Labeling

The following diagram illustrates the carbon backbone and the specific deuteration site (C2)
responsible for the spectral changes.
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Figure 1: Structural connectivity of Acetaldehyde diethyl acetal-d3 highlighting the CD3 moiety
(Red) which decouples the adjacent C1 methine proton (Blue).[1][2][3]
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NMR Spectral Analysis

The spectral data below assumes a solvent of Chloroform-d (
) referenced to TMS (
0.00).

Proton ( H) NMR Spectroscopy

The defining feature of the d3-variant is the collapse of the acetal methine quartet into a singlet.
In the non-deuterated parent, the methine proton at C1 couples with the methyl protons at C2 (

Hz). In the d3-variant, this coupling is removed.
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Shift (

Position Multiplicity Integral

ppm)

Assignment

Isotope
Effect Note

C1l-H 4.65 Singlet (s) 1H

Acetal
Methine

Diagnostic:
Collapsed
from quartet
due to loss of
vicinal H-
coupling. May
appear
slightly
broadened

due to weak

Ethyl

3.50-3.70 Multiplet (m) 4H

Ether
Methylenes

Two
diastereotopi
c protons if
rotation is
restricted, but
typically a
complex
quartet-like
multiplet.
Unaffected by
d3-labeling.

Ethyl 1.21 Triplet (t) 6H

Ether Methyls

Hz.
Unaffected.

C2- Silent - -

Acetyl Methyl

Signal at
~1.30 ppm
(d) is absent
in the d3

spectrum.
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Carbon-13 ( C) NMR Spectroscopy

The

C spectrum reveals the direct attachment of deuterium. The C2 carbon signal will be
dramatically reduced in intensity and split due to Carbon-Deuterium coupling (

).

Shift (
Position
ppm)

Multiplicity

Assignment

Isotope Effect
Note

C1 102.5

Singlet (s)

Acetal Carbon

May show slight
upfield isotope
shift (

ppm) and weak

broadening.

Ethyl 60.8

Singlet (s)

Ether
Methylenes

Standard

intensity.

Cc2 ~19.5

Septet (M)

Deuterated
Methyl

Diagnostic:
Signal intensity
drops
significantly (loss
of NOE). Splits

into a septet (

) due to coupling

with 3 deuterons

(

Hz).

Ethyl 15.3

Singlet (s)

Ether Methyls

Standard

intensity.

Synthesis & Preparation Protocol
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For research applications requiring high isotopic purity, the synthesis involves the acid-
catalyzed protection of Acetaldehyde-d4 (or d3) using anhydrous ethanol.

Reagents
e Precursor: Acetaldehyde-d4 (

) or Acetaldehyde-d3 (
).

e Reactant: Ethanol (Anhydrous, 200 proof).
o Catalyst: p-Toluenesulfonic acid (pTSA) or Calcium Chloride (

).

e Solvent/Entrainer: Hexane (optional, for azeotropic water removal).

Workflow Diagram
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Start: Acetaldehyde-d3

(Freshly Distilled)

Add Ethanol (Excess)
+ CaCl2 (Desiccant/Catalyst)

:

Reaction: 0°C to RT
N2 Atmosphere
(Exothermic)

4-36 hrs

Phase Separation
(Top: Acetal / Bottom: Aqueous)

Dry over K2CO3

Fractional Distillation
Collect fraction @ 101-104°C

Final Product:
Acetaldehyde diethyl acetal-d3

Click to download full resolution via product page

Figure 2: Synthesis workflow for Acetaldehyde diethyl acetal-d3 via acid-catalyzed
acetalization.

Step-by-Step Methodology

¢ Setup: Place 50g of anhydrous

and 320 mL of anhydrous ethanol in a flask cooled to 0°C.
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» Addition: Slowly add 1 mole equivalent of Acetaldehyde-d3. The reaction is exothermic;
addition must be controlled to prevent volatilization of the labeled aldehyde.

o Equilibration: Seal the flask and shake vigorously. Allow to stand for 24 hours. The

acts as both a catalyst and a water scavenger to drive the equilibrium forward.

o Workup: The mixture will separate into two layers. Isolate the upper organic layer.

 Purification: Wash the organic layer with water (rapidly, to avoid hydrolysis) and dry over
anhydrous

Distillation: Perform fractional distillation. Collect the fraction boiling at 101-104°C.

Quality Control & Validation

To ensure the material is suitable for drug metabolism studies, validation must confirm both
chemical purity and isotopic enrichment.

Self-Validating Protocol (NMR Check)

e Run

H NMR in

e Check the 4.65 ppm region:
o Pass: Sharp singlet (or very slightly broad singlet).

o Fail (Incomplete Labeling): Presence of a quartet or overlapping multiplet indicates non-
deuterated acetaldehyde was present.

e Check the 9.8 ppm region:

o Fail (Hydrolysis): A signal here indicates free aldehyde (acetal hydrolysis). The sample is
degrading and must be redistilled.
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Isotopic Enrichment Calculation

Note: The residual doublet at 1.30 ppm represents non-deuterated methyl protons.

Applications in Drug Development
Metabolic Tracking

Acetaldehyde diethyl acetal-d3 is primarily used as a surrogate standard for Acetaldehyde-d3.
Free acetaldehyde is highly volatile (

) and reactive, making it difficult to quantitate in biological matrices.

o Protocol: The acetal is spiked into the plasma/urine sample. Acidic deprotection (in situ)
releases the Acetaldehyde-d3 immediately prior to derivatization (e.g., with DNPH) for LC-
MS analysis.

Internal Standard (GC-MS)

In headspace GC-MS analysis of residual solvents in pharmaceuticals, the d3-acetal serves as
a stable internal standard for the quantification of acetal impurities, correcting for matrix effects
and injection variability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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